molecular formula C6H9N3O B7934085 5-(Ethylamino)-2,3-dihydropyridazin-3-one

5-(Ethylamino)-2,3-dihydropyridazin-3-one

Cat. No.: B7934085
M. Wt: 139.16 g/mol
InChI Key: BQNSAHDUXQHNIH-UHFFFAOYSA-N
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Description

5-(Ethylamino)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring with an ethylamino substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-2,3-dihydropyridazin-3-one typically involves the reaction of ethylamine with a suitable pyridazinone precursor. One common method is the condensation of ethylamine with 3-chloropyridazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylamino group. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Ethylamino)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridazinone ring can participate in π-π stacking interactions, which can affect the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(ethylamino)-3(2H)-pyridazinone
  • 3,4-Dihydro-2H-pyridazino[4,5-b]-1,4-oxazin-8(7H)-one

Uniqueness

5-(Ethylamino)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of the ethylamino group This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridazinone derivatives

Properties

IUPAC Name

4-(ethylamino)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-7-5-3-6(10)9-8-4-5/h3-4H,2H2,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNSAHDUXQHNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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